[(Adamantan-1-yl)methyl]hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C11H20N2.2ClH and a molecular weight of 253.21 g/mol . This compound is derived from adamantane, a highly symmetrical polycyclic cage molecule known for its stability and unique properties . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of [(Adamantan-1-yl)methyl]hydrazine dihydrochloride typically involves the reaction of adamantan-1-ylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(Adamantan-1-yl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively . The hydrazine group can form covalent bonds with various biomolecules, leading to the modulation of their activity and function .
Vergleich Mit ähnlichen Verbindungen
[(Adamantan-1-yl)methyl]hydrazine dihydrochloride can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C11H22Cl2N2 |
---|---|
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
1-adamantylmethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;/h8-10,13H,1-7,12H2;2*1H |
InChI-Schlüssel |
NTMIOCYGAXHJDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CNN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.